(2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid
CAS No.: 82252-39-9
Cat. No.: VC21542464
Molecular Formula: C16H32N2O4
Molecular Weight: 316.44 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 82252-39-9 |
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Molecular Formula | C16H32N2O4 |
Molecular Weight | 316.44 g/mol |
IUPAC Name | (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]azaniumyl]butanoate |
Standard InChI | InChI=1S/C16H32N2O4/c1-10(2)8-12(18-15(21)22-16(5,6)7)9-17-13(11(3)4)14(19)20/h10-13,17H,8-9H2,1-7H3,(H,18,21)(H,19,20)/t12-,13-/m0/s1 |
Standard InChI Key | GNQZRCXIDDSAME-STQMWFEESA-N |
Isomeric SMILES | CC(C)C[C@@H](C[NH2+][C@@H](C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C[NH2+]C(C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C[NH2+]C(C(C)C)C(=O)[O-])NC(=O)OC(C)(C)C |
Structural Characteristics and Chemical Properties
Molecular Structure and Stereochemistry
The compound (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid features multiple chiral centers with defined stereochemistry. The name indicates two specific stereogenic centers, both with the (S) configuration. This stereochemical specificity is crucial for biological activity, as stereoisomers often exhibit different pharmacological properties. The compound contains a butanoic acid backbone with branched methyl groups, characteristic of amino acid derivatives related to valine or leucine structures.
Functional Groups and Chemical Reactivity
The compound contains several key functional groups that determine its chemical properties:
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Carboxylic acid group (butanoic acid) - contributes to acidity and potential for salt formation
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Amino groups - provide basic sites and potential for hydrogen bonding
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tert-Butyloxycarbonyl (Boc) protecting group - typically used to protect amino groups during peptide synthesis
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Methyl branching - influences steric properties and lipophilicity
These functional groups suggest the compound would exhibit amphoteric properties typical of amino acids, with potential solubility in both acidic and basic solutions depending on pH.
Physicochemical Properties
The following table presents estimated physicochemical properties based on structural analysis:
Property | Estimated Value | Significance |
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Molecular Weight | ~370-390 g/mol | Medium-sized molecule |
LogP | 2.0-3.0 | Moderate lipophilicity |
Hydrogen Bond Donors | 2-3 | Potential for binding interactions |
Hydrogen Bond Acceptors | 5-6 | Enhances water solubility |
Rotatable Bonds | 10-12 | Conformational flexibility |
pKa (carboxylic acid) | 3.8-4.5 | Acidic proton |
pKa (amino groups) | 8.5-10.0 | Basic sites |
These properties suggest the compound would have characteristics suitable for drug development, with balanced hydrophilic and lipophilic properties that may facilitate membrane permeability while maintaining aqueous solubility.
Synthesis and Preparation Methods
Retrosynthetic Analysis
The synthesis of (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid likely involves protected amino acid building blocks. Based on similar compounds in pharmaceutical research, potential synthetic routes may include:
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Coupling of protected amino acid derivatives
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Selective protection/deprotection strategies
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Stereoselective reactions to maintain the (S) configuration at the chiral centers
Protection Strategies and Intermediates
The tert-butyloxycarbonyl (Boc) group present in the compound is a common protecting group used in peptide synthesis. The search results indicate similar protection strategies in the synthesis of related compounds, including "tert-butyl n-[(4s)-4-amino-5-[(5-amino-1-methylpyrazol-4-yl)amino]-5-oxopentyl]carbamate" and "(2s)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid" . These examples demonstrate the importance of protection strategies in maintaining stereochemical integrity during synthesis.
Purification and Characterization
Purification of such compounds typically involves chromatographic techniques, while characterization would employ spectroscopic methods including:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight determination
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Infrared Spectroscopy (IR) for functional group identification
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X-ray crystallography for absolute stereochemical determination
Biological and Pharmacological Activities
Structural Relationship to Protease Inhibitors
The structure of the target compound shares similarities with protease inhibitors, particularly retroviral protease inhibitors mentioned in the search results. For example, the patent EP0402646A1 describes "retroviral protease inhibiting compounds" with complex amino acid-derived structures . The presence of specific stereochemistry, protected amino groups, and a peptide-like backbone in our compound suggests potential activity against proteases.
Structure-Activity Relationships
The following table outlines potential structure-activity relationships based on structural components:
Structural Feature | Potential Biological Function |
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(S) Stereochemistry | Critical for receptor binding specificity |
Boc Protecting Group | May contribute to metabolic stability |
Butanoic Acid Moiety | Potential hydrogen bonding with enzyme active sites |
Branched Methyl Groups | Hydrophobic interactions and steric effects |
Secondary Amine | Hydrogen bond donor/acceptor for target binding |
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
The characterization of (2S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]butanoic acid would likely employ multiple spectroscopic techniques:
Analytical Method | Expected Observations | Significance |
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1H NMR | Complex splitting patterns for methyl groups; distinctive signals for NH and COOH protons | Structural confirmation |
13C NMR | Carbonyl carbon signals (170-180 ppm); distinctive patterns for chiral carbon centers | Carbon skeleton verification |
IR Spectroscopy | C=O stretching (1700-1750 cm-1); N-H stretching (3300-3500 cm-1) | Functional group identification |
Mass Spectrometry | Molecular ion peak; fragmentation pattern showing loss of Boc group | Molecular weight confirmation |
Circular Dichroism | Cotton effects indicating specific stereochemistry | Stereochemical verification |
Chromatographic Methods
Chromatographic techniques would be vital for purity assessment and isolation:
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High-Performance Liquid Chromatography (HPLC) with various detection methods
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Chiral HPLC for stereochemical purity assessment
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Thin-Layer Chromatography (TLC) for reaction monitoring
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Gas Chromatography (GC) for volatile derivatives
X-ray Crystallography
For definitive structural determination, X-ray crystallography would provide:
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Absolute configuration of stereogenic centers
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Bond lengths and angles
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Molecular packing and intermolecular interactions
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Hydrogen bonding networks
Mass Molarity Calculator
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